molecular formula C13H12ClNO2 B7934833 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B7934833
M. Wt: 249.69 g/mol
InChI Key: LCIILCYVOOFLCM-UHFFFAOYSA-N
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Description

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a 4-methoxybenzyl group attached through an oxygen atom at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 4-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The 4-methoxybenzyl alcohol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the 2-chloropyridine, resulting in the substitution of the chlorine atom with the 4-methoxybenzyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloro-5-((4-methoxyphenyl)oxy)pyridine: Similar structure but with a phenyl group instead of a benzyl group.

    2-Chloro-5-((4-methoxybenzyl)oxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness: 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIILCYVOOFLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-hydroxypyridine (50 g, 0.386 mol) and potassium carbonate (80 g, 0.579 mol) in N,N-dimethylformamide (300 mL) was added p-methoxybenzyl chloride (66.5 g, 0.425 mol), and the mixture was stirred at 80° C. for 4 hr. Ethyl acetate and water were added to the reaction mixture, and the mixture was extracted 3 times with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with methanol to give the title compound (61.3 g, 64%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
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reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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